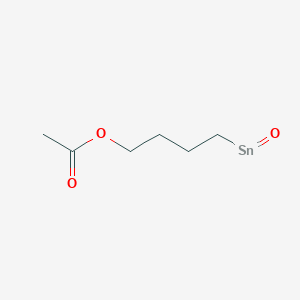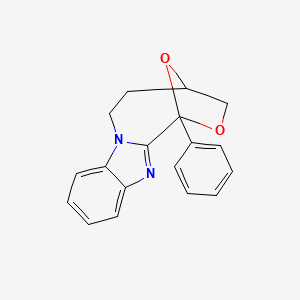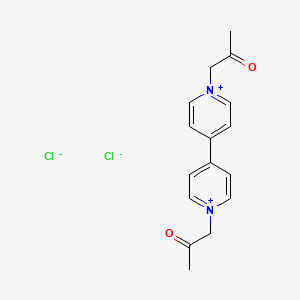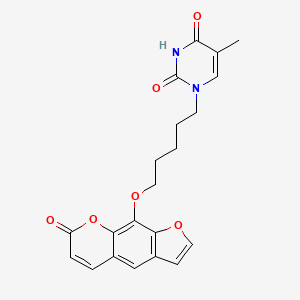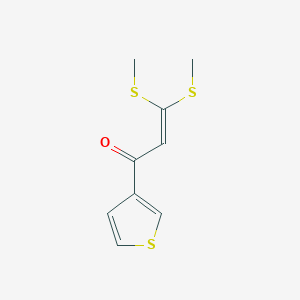
2-Propen-1-one, 3,3-bis(methylthio)-1-(3-thienyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Propen-1-one, 3,3-bis(methylthio)-1-(3-thienyl)- is an organic compound that belongs to the class of propenones. These compounds are characterized by the presence of a carbonyl group conjugated with a double bond. The specific structure of this compound includes two methylthio groups and a thienyl group, which can influence its chemical properties and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Propen-1-one, 3,3-bis(methylthio)-1-(3-thienyl)- typically involves the reaction of appropriate thienyl and methylthio precursors under controlled conditions. Common synthetic routes may include:
Aldol Condensation: This reaction involves the condensation of an aldehyde or ketone with a compound containing an active methylene group.
Michael Addition: This reaction involves the addition of a nucleophile to an α,β-unsaturated carbonyl compound.
Industrial Production Methods
Industrial production methods for such compounds often involve large-scale reactions using similar synthetic routes but optimized for yield and purity. The specific conditions, such as temperature, pressure, and catalysts, are adjusted to maximize efficiency.
Análisis De Reacciones Químicas
Types of Reactions
2-Propen-1-one, 3,3-bis(methylthio)-1-(3-thienyl)- can undergo various chemical reactions, including:
Oxidation: This reaction can convert the compound into more oxidized forms, often using reagents like potassium permanganate or chromium trioxide.
Reduction: This reaction can reduce the carbonyl group to an alcohol, using reagents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction can involve the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Nucleophiles like amines, thiols, and halides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity, such as antimicrobial or anticancer properties.
Medicine: Explored for potential therapeutic applications, though specific uses would require further research.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-Propen-1-one, 3,3-bis(methylthio)-1-(3-thienyl)- involves its interaction with molecular targets and pathways. The specific mechanism would depend on the context of its use, such as its biological activity or chemical reactivity. For example, in biological systems, it may interact with enzymes or receptors, influencing cellular processes.
Comparación Con Compuestos Similares
Similar Compounds
2-Propen-1-one, 1-(3-thienyl)-: Lacks the methylthio groups, which may affect its reactivity and properties.
2-Propen-1-one, 3,3-bis(methylthio)-: Lacks the thienyl group, which may influence its chemical behavior.
Uniqueness
The presence of both methylthio and thienyl groups in 2-Propen-1-one, 3,3-bis(methylthio)-1-(3-thienyl)- makes it unique, potentially offering distinct reactivity and applications compared to similar compounds.
Propiedades
Número CAS |
78018-49-2 |
|---|---|
Fórmula molecular |
C9H10OS3 |
Peso molecular |
230.4 g/mol |
Nombre IUPAC |
3,3-bis(methylsulfanyl)-1-thiophen-3-ylprop-2-en-1-one |
InChI |
InChI=1S/C9H10OS3/c1-11-9(12-2)5-8(10)7-3-4-13-6-7/h3-6H,1-2H3 |
Clave InChI |
MCBXZCPHQWOOPT-UHFFFAOYSA-N |
SMILES canónico |
CSC(=CC(=O)C1=CSC=C1)SC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



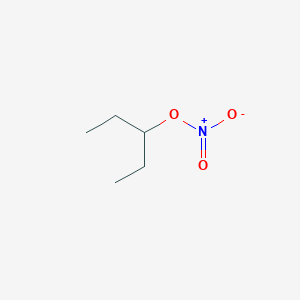




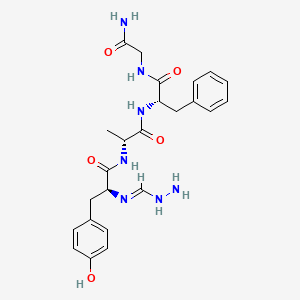

![Methyl bicyclo[2.2.0]hexane-1-carboxylate](/img/structure/B14433758.png)
